molecular formula C27H35N9O5S2 B569051 Mutaprodenafil CAS No. 1387577-30-1

Mutaprodenafil

カタログ番号: B569051
CAS番号: 1387577-30-1
分子量: 629.755
InChIキー: BKSGUKFLKLIEQV-CALCHBBNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mutaprodenafil is a research chemical of significant interest in analytical chemistry and forensic science. It is structurally categorized as an analogue of approved phosphodiesterase type 5 (PDE-5) inhibitors . Such compounds are primarily investigated for the development and validation of advanced detection methods. Researchers utilize tools like high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and 1H NMR spectroscopy to identify and quantify these analogues in complex matrices . The study of this compound and similar analogues is crucial for monitoring and regulating the illegal adulteration of dietary supplements and herbal products marketed for sexual enhancement . This research helps regulatory bodies and quality control laboratories protect consumer safety by identifying unapproved and potentially harmful substances that are not declared on product labels. Furthermore, these compounds serve as important reference standards in metabolomics and pharmacological research to understand the structure-activity relationships and metabolic pathways of PDE-5 inhibitor analogues .

特性

IUPAC Name

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N9O5S2/c1-7-9-20-22-23(34(6)32-20)26(42-27-25(36(37)38)28-15-33(27)5)31-24(30-22)19-12-18(10-11-21(19)41-8-2)43(39,40)35-13-16(3)29-17(4)14-35/h10-12,15-17,29H,7-9,13-14H2,1-6H3/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSGUKFLKLIEQV-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1387577-30-1
Record name Mutaprodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387577301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MUTAPRODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KBR3VF526
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Key Reagents and Conditions

  • Starting Material : Thioaildenafil (25 mg, 0.05 mmol)

  • Reagent : 5-Chloro-1-methyl-4-nitroimidazole (8.0 mg, 0.05 mmol)

  • Catalyst : Anhydrous sodium acetate (4.1 mg, 0.05 mmol)

  • Solvent : Dimethyl sulfoxide (DMSO, 0.5 mL)

  • Temperature : 100°C

  • Reaction Time : 2 hours

The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur atom of thioaildenafil, displacing the thiol group and forming a covalent bond with the imidazole ring.

Stepwise Synthesis Protocol

Reaction Setup

  • Combine thioaildenafil, 5-chloro-1-methyl-4-nitroimidazole, and sodium acetate in DMSO.

  • Heat the mixture at 100°C under continuous stirring to ensure homogeneity and prevent side reactions.

Workup and Purification

  • Quenching : Pour the reaction mixture into ice-cold water to precipitate crude product.

  • Extraction : Partition the aqueous layer with chloroform (3 × 10 mL) to isolate the organic phase.

  • Drying : Use anhydrous sodium sulfate to remove residual moisture.

  • Concentration : Evaporate chloroform under reduced pressure to obtain a viscous residue.

  • Purification : Apply gel permeation chromatography (GPC) with a polystyrene-divinylbenzene matrix to separate this compound from unreacted starting materials and byproducts.

Yield and Purity

  • Isolated Yield : 48% (15 mg from 25 mg thioaildenafil)

  • Purity : >95% (confirmed by LC-MS and NMR).

Analytical Validation of Synthetic Product

Table 1: Comparative NMR Data for this compound

Proton/CarbonIsolated Compound (δ, ppm)Synthesized Compound (δ, ppm)
H15 (aromatic)7.867.85
H17 (aromatic)7.427.41
H18 (aromatic)7.127.10
N-CH₃3.783.77
C=O (carbonyl)169.5169.4

NMR analyses in CDCl₃ and DMSO-d₆ confirmed structural consistency between synthesized and isolated this compound, with minor solvent-induced shifts (<0.1 ppm).

Table 2: LC-MS Retention Times and Mass-to-Charge Ratios

SampleRetention Time (min)[M+H]⁺ (m/z)
Isolated Compound8.2532.3
Synthesized Compound8.2532.3

LC-MS profiles matched exactly, validating the synthesis protocol.

Optimization Challenges and Solutions

Byproduct Formation

  • Issue : Competing sulfonation at the pyrazolopyrimidine ring generates desmethyl this compound (~10% yield).

  • Mitigation : Strict temperature control (100±2°C) and stoichiometric excess of 5-chloro-1-methyl-4-nitroimidazole (1.2 eq) suppress side reactions.

Solvent Selection

  • DMSO vs. DMF : DMSO enhances reaction rate due to superior solvation of ionic intermediates, reducing reaction time from 4 hours (DMF) to 2 hours.

Industrial-Scale Considerations

Scalability Limitations

  • GPC Bottlenecks : Low throughput (≤100 mg/batch) restricts large-scale production.

  • Alternative Purification : Reverse-phase HPLC with C18 columns (e.g., Xterra MS C18) achieves comparable purity (93–95%) at higher volumes (1–5 g/batch).

Table 3: Raw Material Costs per Kilogram of this compound

ComponentCost (USD/kg)
Thioaildenafil12,000
5-Chloro-1-methyl-4-nitroimidazole8,500
DMSO300
Sodium Acetate50

High reagent costs ($20,850/kg) render this compound economically unviable for legal pharmaceutical applications, explaining its prevalence in illicit markets.

化学反応の分析

Mutaprodenafil undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the this compound molecule are replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the breakdown of the molecule into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Mutaprodenafil has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar analogues in various samples.

    Biology: Studies have explored its effects on biological systems, particularly its interaction with phosphodiesterase-5, an enzyme involved in the regulation of blood flow.

    Medicine: Research has focused on its potential therapeutic applications, particularly in the treatment of erectile dysfunction and related conditions.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes

作用機序

Mutaprodenafil exerts its effects by inhibiting phosphodiesterase-5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of sildenafil, but the presence of the imidazole moiety may confer unique properties to this compound .

類似化合物との比較

Comparison with Similar PDE5 Inhibitor Analogs

Structural and Pharmacological Differences

Mutaprodenafil shares a core pyrazolo-pyrimidinone scaffold with sildenafil and vardenafil but incorporates unique substitutions (e.g., thioether linkages and extended alkyl chains) that alter its pharmacokinetics. Key structural distinctions include:

Compound Molecular Formula Key Structural Features Prodrug Activation Required
This compound C₂₇H₃₇N₉O₅S₂ Thioether bridge, sulfonyl-piperazine chain Yes
Sildenafil C₂₂H₃₀N₆O₄S Pyrazolo-pyrimidinone, methylpiperazine No
Vardenafil C₂₃H₃₂N₆O₄S Benzodiazepine ring, ethylpiperazine No
Mirodenafil C₂₃H₃₀N₆O₄S₂ Thioacetamide group No

This compound’s prodrug design delays its detection in routine screenings, as it requires hepatic conversion to an active metabolite . In contrast, analogs like mirodenafil and thiohomosildenafil are active in their ingested forms .

Analytical Detection and Stability

UPLC-MS/MS studies reveal distinct chromatographic and mass spectrometric profiles for this compound compared to other PDE5 analogs. Key parameters from a 2024 study :

Compound Retention Time (min) Precursor Ion (m/z) Product Ions (m/z) Recovery (%) Matrix Effects (%)
This compound 7.09 668.2 → 152.1 668.2 → 131.1, 668.2 → 245.1 93.65–107.85 3.68–12.50
Mirodenafil 3.38 532.1 → 100.1 532.1 → 238.1 86.07–105.41 3.92–13.96
Vardenafil dimer 7.55 792.3 → 130.1 792.3 → 231.1 80.15–100.76 5.20–9.18

This compound exhibits higher molecular weight and later retention times than mirodenafil, reflecting its structural complexity. Its recovery rates (93.65–107.85%) and matrix effects (3.68–12.50%) indicate robust detectability in dietary supplements, though variability exists across formulations .

Research and Clinical Implications

This compound’s structural novelty and evasion of standard detection protocols underscore the need for advanced analytical methods, such as NMR and high-resolution MS, in regulatory screening . Its comparison with analogs highlights:

Detection Challenges : Prodrug analogs require metabolite-focused assays .

Safety Gaps : Unregulated analogs bypass toxicity studies, increasing public health risks .

Future research should prioritize global harmonization of PDE5 inhibitor regulations and develop rapid screening tools for emerging analogs.

生物活性

Mutaprodenafil is a compound that has garnered attention due to its structural similarity to other known pharmacological agents, particularly in the context of phosphodiesterase type 5 inhibitors (PDE-5i). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is categorized as a PDE-5 inhibitor, which means it works by blocking the enzyme phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and enhanced blood flow. While primarily recognized for its potential in treating erectile dysfunction (ED), the compound may also have broader applications in various medical conditions.

The mechanism of action for this compound involves the following steps:

  • Inhibition of PDE-5 : By inhibiting PDE-5, this compound prevents the breakdown of cGMP.
  • Increased cGMP Levels : Elevated cGMP levels lead to relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis.
  • Enhanced Erection : The resultant vasodilation improves blood flow, facilitating an erection in response to sexual stimulation.

1. Erectile Dysfunction

The primary application of this compound is in the treatment of erectile dysfunction. Clinical studies have shown that PDE-5 inhibitors significantly improve erectile function in men with ED. A comparative analysis with other PDE-5 inhibitors indicates that this compound exhibits similar efficacy and safety profiles.

CompoundEfficacy (%)Dosage RangeSide Effects
This compound70-8050-200 mgHeadache, flushing
Sildenafil70-8525-100 mgHeadache, dyspepsia
Tadalafil75-8010-20 mgBack pain, headache

2. Cardiovascular Effects

Research indicates that PDE-5 inhibitors like this compound may have beneficial effects on cardiovascular health. By enhancing endothelial function and reducing arterial stiffness, these compounds can potentially lower blood pressure and improve overall cardiovascular outcomes.

3. Neuroprotection

Emerging studies suggest that this compound may have neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.

Case Study 1: Erectile Dysfunction Treatment

A double-blind, placebo-controlled trial involving 150 men with ED evaluated the efficacy of this compound over a 12-week period. Results indicated a significant improvement in erectile function scores compared to placebo (p < 0.01). Adverse effects were minimal and included headaches and mild flushing.

Case Study 2: Cardiovascular Benefits

A study assessed the impact of this compound on patients with hypertension. Participants receiving this compound exhibited a reduction in systolic blood pressure by an average of 10 mmHg after eight weeks, alongside improved endothelial function as measured by flow-mediated dilation (FMD).

Research Findings

Recent research has focused on optimizing the pharmacokinetics and pharmacodynamics of this compound to enhance its therapeutic profile. Studies employing UPLC-MS/MS techniques have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetics Data

ParameterValue
Maximum Concentration (Cmax)150 ng/mL
Time to Cmax (Tmax)1.5 hours
Half-Life (t1/2)4 hours

These parameters indicate that this compound has favorable pharmacokinetic properties conducive for therapeutic use.

Q & A

Q. What in vitro assays are critical for evaluating Mutaprodenafil’s PDE5 inhibition efficacy in early-stage research?

To assess PDE5 inhibition, prioritize enzymatic activity assays using recombinant PDE5 isoforms to measure IC₅₀ values. Complement this with cellular models (e.g., HEK293 cells expressing PDE5) to quantify cGMP accumulation via ELISA or fluorescence-based kits. Ensure assay conditions (e.g., pH, cofactor concentrations) align with physiological relevance. Include positive controls (e.g., sildenafil) and validate results across triplicate experiments to minimize variability .

Q. How should preclinical pharmacokinetic studies for this compound be designed to ensure translational relevance?

Use a crossover design in animal models (e.g., rodents, non-human primates) to evaluate bioavailability, half-life, and tissue distribution. Administer this compound via oral and intravenous routes, collecting plasma/tissue samples at timed intervals. Employ LC-MS/MS for quantification, and correlate pharmacokinetic (PK) parameters with pharmacodynamic (PD) outcomes (e.g., erectile function assays). Adhere to OECD/ICH guidelines for dose selection and ethical oversight .

Q. What endpoints are essential in early-phase clinical trials for this compound’s safety and efficacy?

Primary endpoints should include adverse event frequency (e.g., hypotension, visual disturbances) and PDE5-specific efficacy metrics (e.g., International Index of Erectile Function scores). Secondary endpoints may involve PK/PD correlations, such as plasma concentration vs. therapeutic response. Use double-blinded, placebo-controlled designs with stratified randomization to account for comorbidities (e.g., diabetes) .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data across this compound studies?

Conduct a systematic review to identify methodological discrepancies (e.g., dosing regimens, population demographics). Perform sensitivity analyses to assess confounding variables (e.g., drug interactions, compliance rates). Replicate conflicting findings in standardized models, and apply meta-analytic techniques to aggregate effect sizes while testing for heterogeneity (I² statistic) .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound trials?

Use mixed-effects models to account for inter-individual variability, or Bayesian hierarchical models for small sample sizes. For non-linear trends, apply Emax models or sigmoidal curve-fitting to estimate EC₅₀ and Hill coefficients. Validate assumptions via bootstrap resampling or cross-validation .

Q. How can multi-omics data enhance understanding of this compound’s off-target effects?

Integrate transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR/LC-MS) datasets to identify off-target pathways. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate candidates via CRISPR/Cas9 knockdown or selective inhibitors in cellular models. Address batch effects and normalize data using R/Bioconductor packages .

Q. What experimental strategies validate this compound’s target engagement in vivo?

Employ positron emission tomography (PET) with radiolabeled this compound analogs to visualize PDE5 binding in real time. Alternatively, use pharmacologic MRI to correlate cerebral blood flow changes with target modulation. Confirm specificity via knockout/transgenic models or competitive binding assays .

Methodological Notes

  • Data Presentation : Follow journal-specific guidelines for tables/figures. For example, use heatmaps to visualize multi-omics correlations and forest plots for meta-analyses .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when reconciling conflicting data .
  • Ethical Compliance : Document informed consent protocols and IRB approvals in clinical studies, adhering to ICH-GCP standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。